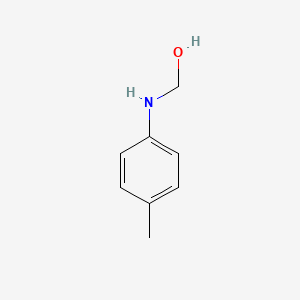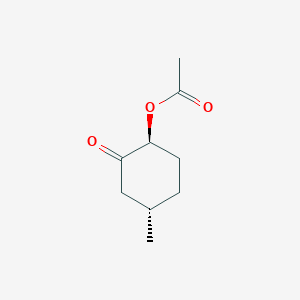
2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique tert-butyl substitution, may exhibit distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
tert-Butyl Substitution: Introduction of the tert-butyl group at the 2-position can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Oxidation: The oxidation of the phenothiazine ring to form the 5,5(10H)-dione can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, optimizing reaction conditions for yield and purity. The use of automated reactors and purification systems would be essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated phenothiazines.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione may have several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic or anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione would depend on its specific biological target. Generally, phenothiazines exert their effects by interacting with neurotransmitter receptors, enzymes, or ion channels. The tert-butyl substitution may influence the compound’s binding affinity and selectivity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A widely used antipsychotic with a similar core structure.
Promethazine: An antiemetic and antihistamine agent.
Uniqueness
2-tert-Butyl-5lambda~6~-phenothiazine-5,5(10H)-dione is unique due to the presence of the tert-butyl group, which may enhance its lipophilicity and alter its pharmacokinetic properties compared to other phenothiazines.
Eigenschaften
CAS-Nummer |
61174-87-6 |
|---|---|
Molekularformel |
C16H17NO2S |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-tert-butyl-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C16H17NO2S/c1-16(2,3)11-8-9-15-13(10-11)17-12-6-4-5-7-14(12)20(15,18)19/h4-10,17H,1-3H3 |
InChI-Schlüssel |
QJBGAIPPBNASGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


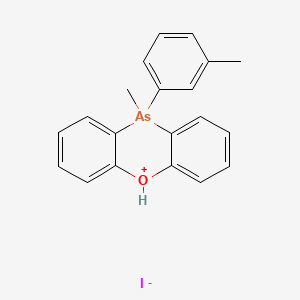
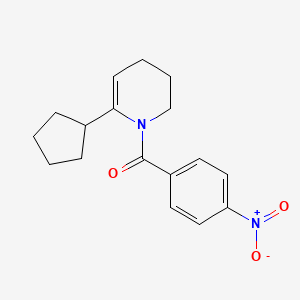

![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)
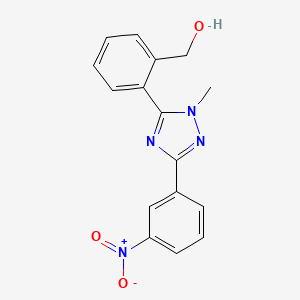
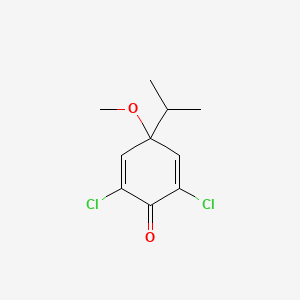

![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)
![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)
